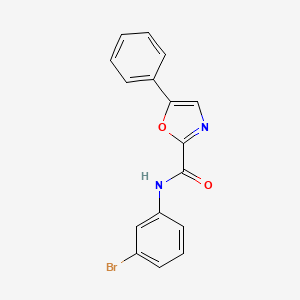
N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” is a chemical compound with the linear formula C11H8BrNO2 . It is related to the class of compounds known as anilides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds were prepared in satisfactory yields (65 to 93%) and characterized via analytical techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) is often used to calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results .
Chemical Reactions Analysis
The main strategies to build up similar compounds rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Other reactions include the amidation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, vibrational frequencies have been analyzed, revealing some physicochemical properties of the title compound . Other properties such as boiling point and density have also been reported .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic methods for related compounds have been extensively studied to explore their potential in developing new pharmaceuticals and materials. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones shows the versatility of triazole derivatives with potential antidiabetic properties (Szőcs et al., 2015). This highlights the importance of innovative synthetic routes in accessing biologically active molecules for therapeutic applications.
Biological Activities
Compounds bearing the carboxamide moiety, similar to N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide, have been evaluated for their anticancer properties. A study on novel nitrogen heterocycles containing N-(p-bromophenyl) carboxamide showed potential anticancer activity, particularly against the MCF-7 cell line, indicating the significance of these structures in developing new antitumor agents (Bakare, 2021).
Material Science Applications
The development of novel materials also benefits from compounds with unique structural features like this compound. For instance, hydroxybenzotriazole derivatives have been synthesized and examined for ester cleavage properties in surfactant micelles, demonstrating the potential of these compounds in biochemical and industrial applications (Bhattacharya & Kumar, 2005).
Mecanismo De Acción
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .
Mode of Action
Related compounds have been shown to bind to their target enzymes and inhibit their activity . This binding often involves various types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .
Biochemical Pathways
Inhibition of sdh, as seen with similar compounds, would disrupt the citric acid cycle and electron transport chain, affecting energy production within the cell .
Result of Action
Similar compounds have been shown to cause changes in the structure of mycelia and cell membranes, increase intracellular reactive oxygen species levels, and alter mitochondrial membrane potential .
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of new derivatives of “N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” and their potential applications. For instance, a four-step protocol starting from thiophene with an overall yield of 47% was reported for the synthesis of a similar compound . Further studies could also explore the biological activities of these compounds .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKNNQYWIRXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


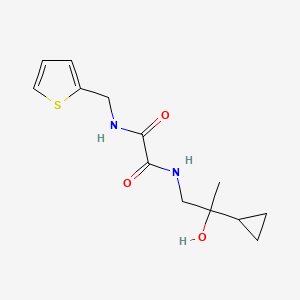
![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2958901.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)
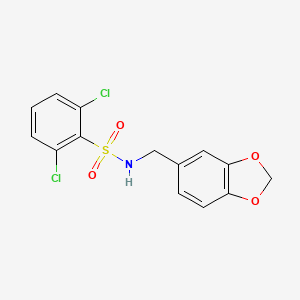
![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)
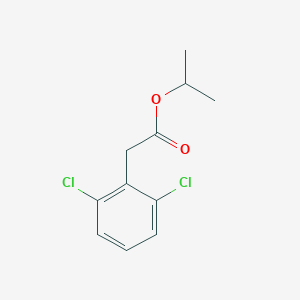
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)
![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)
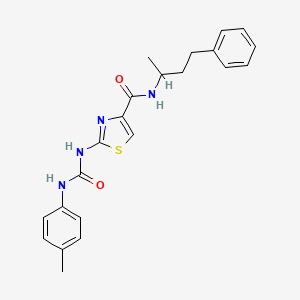
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)